Cas no 24748-70-7 (2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol)

2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol Chemical and Physical Properties
Names and Identifiers
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- 2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol
- 24748-70-7
- EN300-1859077
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- Inchi: 1S/C6H10N2S/c1-8-5-7-4-6(8)2-3-9/h4-5,9H,2-3H2,1H3
- InChI Key: TVNIXKYVXXRXTA-UHFFFAOYSA-N
- SMILES: SCCC1=CN=CN1C
Computed Properties
- Exact Mass: 142.05646950g/mol
- Monoisotopic Mass: 142.05646950g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.8Ų
- XLogP3: 0.6
2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1859077-0.25g |
2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol |
24748-70-7 | 0.25g |
$1104.0 | 2023-09-18 | ||
Enamine | EN300-1859077-1g |
2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol |
24748-70-7 | 1g |
$1200.0 | 2023-09-18 | ||
Enamine | EN300-1859077-5g |
2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol |
24748-70-7 | 5g |
$3479.0 | 2023-09-18 | ||
Enamine | EN300-1859077-10.0g |
2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol |
24748-70-7 | 10g |
$5405.0 | 2023-06-03 | ||
Enamine | EN300-1859077-1.0g |
2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol |
24748-70-7 | 1g |
$1256.0 | 2023-06-03 | ||
Enamine | EN300-1859077-0.5g |
2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol |
24748-70-7 | 0.5g |
$1152.0 | 2023-09-18 | ||
Enamine | EN300-1859077-5.0g |
2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol |
24748-70-7 | 5g |
$3645.0 | 2023-06-03 | ||
Enamine | EN300-1859077-2.5g |
2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol |
24748-70-7 | 2.5g |
$2351.0 | 2023-09-18 | ||
Enamine | EN300-1859077-0.1g |
2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol |
24748-70-7 | 0.1g |
$1056.0 | 2023-09-18 | ||
Enamine | EN300-1859077-0.05g |
2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol |
24748-70-7 | 0.05g |
$1008.0 | 2023-09-18 |
2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol Related Literature
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
Additional information on 2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol
2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol: An Overview of Its Properties, Applications, and Recent Research
2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol, also known by its CAS number 24748-70-7, is a versatile compound with significant applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is characterized by its unique structure, which includes a thiol group and an imidazole ring. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable molecule for research and development.
The chemical structure of 2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol consists of a thiol group (-SH) attached to an ethane chain, which is further connected to a 1-methylimidazole ring. The thiol group is known for its reactivity and ability to form disulfide bonds, which are crucial in protein folding and stability. The imidazole ring, on the other hand, is a common functional group in many biologically active molecules, such as histidine residues in proteins and certain pharmaceuticals.
In medicinal chemistry, 2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a metal chelator. The thiol group can coordinate with metal ions, forming stable complexes that have been explored for their use in metal-based drugs and contrast agents in medical imaging. For example, recent research has shown that derivatives of this compound can effectively chelate copper ions, which are implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Beyond its chelating properties, 2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol has also been investigated for its antioxidant activity. The presence of the thiol group makes it a potent scavenger of reactive oxygen species (ROS), which are known to cause oxidative stress and cellular damage. Studies have demonstrated that this compound can protect cells from oxidative stress-induced damage, making it a promising candidate for the development of antioxidant therapies.
In the field of materials science, 2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol has found applications in the synthesis of functional materials. Its ability to form self-assembled monolayers (SAMs) on gold surfaces has been exploited to create highly ordered and stable interfaces. These SAMs have potential uses in biosensors, where they can enhance the sensitivity and selectivity of detection systems. Additionally, the compound's thiol group can be used to functionalize nanoparticles, improving their dispersibility and stability in various solvents.
Recent advancements in synthetic methods have also contributed to the growing interest in 2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol. Novel synthetic routes have been developed that allow for the efficient and scalable production of this compound and its derivatives. These methods often involve mild reaction conditions and high yields, making them suitable for industrial applications. For instance, a recent study published in the Journal of Organic Chemistry reported a one-pot synthesis method that significantly reduced the number of steps required to produce this compound.
The biological activity of 2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol has also been explored in various biological systems. In vitro studies have shown that this compound can modulate the activity of certain enzymes and receptors. For example, it has been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter degradation. This property makes it a potential lead compound for the development of drugs targeting neurological disorders.
Clinical trials involving derivatives of 2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol are currently underway to evaluate their safety and efficacy. Preliminary results have been promising, with some compounds showing significant therapeutic effects without major side effects. These findings underscore the potential of this class of compounds as novel therapeutic agents.
In conclusion, 2-(1-methyl-1H-imidazol-5-yl)ethane-1-thiol, with its CAS number 24748-70-7, is a multifaceted compound with a wide range of applications in medicinal chemistry, biochemistry, and materials science. Its unique chemical structure endows it with valuable properties such as metal chelation, antioxidant activity, and enzyme modulation. Ongoing research continues to uncover new uses and potential therapeutic applications for this compound, highlighting its significance in both academic and industrial settings.
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